molecular formula C9H4F3N3 B3096720 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile CAS No. 128886-91-9

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile

Cat. No. B3096720
M. Wt: 211.14 g/mol
InChI Key: MAWONWOMXRJQJP-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile is a chemical compound. It is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves adding 18.8kg of the intermediate 4-amino-2-trifluoromethylbenzaldehyde, 200kg of toluene, 1.88kg of acetic acid and 11.45kg of ammonium bisulfate into a 500L reaction kettle, heating and refluxing for 16h .


Molecular Structure Analysis

The molecular structure of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile can be analyzed using Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .


Chemical Reactions Analysis

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile participates in nickel-catalyzed arylcyanation reaction of 4-octyne . It is also a reactant in the synthesis of amino-acetonitrile derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile include a density of 1.281 g/mL at 25 °C , a boiling point of 189 °C , and a molecular weight of 171.1193 .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The development of facile and controllable synthetic methods for compounds containing the trifluoromethyl group, similar to 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile, has been reported. These methods allow for the preparation of various isomers and derivatives with potential biological activities, demonstrating the compound's versatility in chemical synthesis and its application in developing new pharmacological agents (Lobo et al., 2015).

Pharmacological Activities and Therapeutic Uses

  • Research has focused on understanding the bioactivity of compounds structurally related to 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile. For example, derivatives have been studied for their anti-inflammatory and analgesic properties, demonstrating significant potential in treating pain and inflammation without the side effects commonly associated with traditional NSAIDs (Sauzem et al., 2008).
  • Another study explored the anticonvulsant evaluation of fluorinated benzyl amino enaminones, showing promising results in managing epilepsy, a condition that still lacks fully effective treatment options. This highlights the compound's potential role in developing new antiepileptic drugs (Apraku & Okoro, 2019).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using personal protective equipment and adequate ventilation .

properties

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWONWOMXRJQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2(N=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217131
Record name 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile

CAS RN

128886-91-9
Record name 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128886-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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